molecular formula C23H21N5O3S B2569130 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 840498-03-5

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No. B2569130
CAS RN: 840498-03-5
M. Wt: 447.51
InChI Key: FBJIFFACDJFAJW-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide” is a unique chemical with the linear formula C23H21N5O3S . It has a molecular weight of 447.52 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a sulfanyl group, which is then attached to an acetamide group. The acetamide group is further substituted with a 4-phenoxyphenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 447.52 and a linear formula of C23H21N5O3S . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available at this time.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis with Metal Ions

    The compound has been studied for its interaction with metal ions like gold (III) and nickel (II), leading to the synthesis of new ligand behaviors and complexes, potentially useful for understanding ligand-metal interactions (Ghani & Alabdali, 2022).

  • Formation of Triazolo-Oxadiazaphosphopine Derivatives

    This compound participates in reactions to form derivatives like triazolo-oxadiazaphosphopine, which can be alkylated to produce various derivatives. These derivatives are characterized by their structural properties and have potential applications in chemical synthesis (Moustafa, 1999).

Antimicrobial and Anticancer Activity

  • Antibacterial and Antifungal Properties

    Derivatives of this compound have shown significant antibacterial activity against pathogens like S. aureus and E. coli, and antifungal activity against fungi like A. niger (Hussain, Sharma, & Amir, 2008).

  • Potential in Cancer Treatment

    The interaction of this compound with gold (III) has shown higher cytotoxicity against cancer cell lines like MCF-7, indicating its potential use in cancer treatment (Ghani & Alabdali, 2022).

Other Applications

  • Herbicide and Pesticide Synthesis

    This compound has been included in the composite list of herbicides, suggesting its potential use in agricultural applications (Weed Science, 1985).

  • Synthesis of Pyrolin Derivatives

    It has been used in the synthesis of pyrolin derivatives with potential pharmaceutical applications, particularly in minimizing drug toxicity and developing new medicinal compounds (Chalenko et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with care, using appropriate personal protective equipment. It is always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-30-18-11-7-16(8-12-18)22-26-27-23(28(22)24)32-15-21(29)25-17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJIFFACDJFAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

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